molecular formula C18H20N2O5 B3915481 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B3915481
M. Wt: 344.4 g/mol
InChI Key: DEAURHCATALVPR-UHFFFAOYSA-N
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Description

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy groups and an acylated carboximidamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as dimethylaminopyridine (DMAP) and solvents like dichloromethane under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-22-14-7-5-13(6-8-14)18(19)20-25-17(21)11-12-4-9-15(23-2)16(10-12)24-3/h4-10H,11H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAURHCATALVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC(=C(C=C2)OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide
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N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide
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N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide
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N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide
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N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide
Reactant of Route 6
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide

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